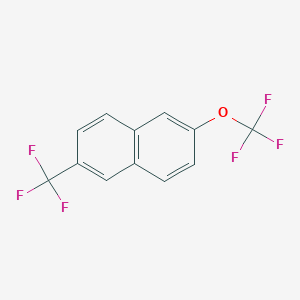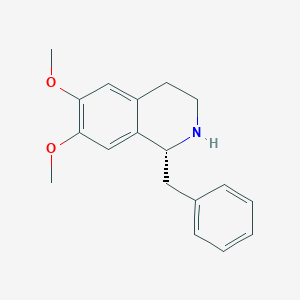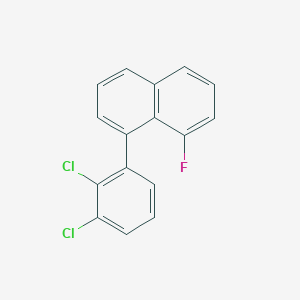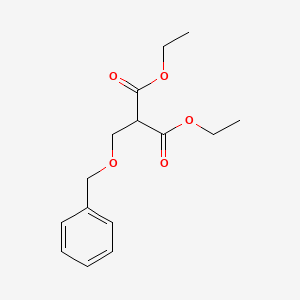
2,2-Diphenyl-1,2-dihydro-3H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenylindolin-3-one is a compound belonging to the indolinone family, characterized by the presence of two phenyl groups attached to the second carbon of the indolinone core. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-diphenylindolin-3-one involves a metal-free cross-coupling reaction. This method allows the synthesis of indolin-3-ones bearing a C2-quaternary functionality from readily available substrates in a short reaction time . Another approach involves a cascade Fischer indolization/Claisen rearrangement reaction, which provides a facile entry to 2,2-disubstituted indolin-3-ones under mild reaction conditions .
Industrial Production Methods
Industrial production methods for 2,2-diphenylindolin-3-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenylindolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indolinone derivatives.
Reduction: Reduction reactions can convert the indolinone core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the indolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolinones and indolines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Indolinone derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-diphenylindolin-3-one and its derivatives involves binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, some indolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A parent compound with a similar core structure but lacking the phenyl groups.
Indolin-2-one: Another indolinone derivative with different substitution patterns.
Isatin: An indole derivative with a ketone group at the second position.
Uniqueness
2,2-Diphenylindolin-3-one is unique due to the presence of two phenyl groups at the second carbon, which can significantly influence its chemical reactivity and biological activity compared to other indolinone derivatives .
Eigenschaften
CAS-Nummer |
1922-77-6 |
|---|---|
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2,2-diphenyl-1H-indol-3-one |
InChI |
InChI=1S/C20H15NO/c22-19-17-13-7-8-14-18(17)21-20(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChI-Schlüssel |
CDXGJOOAXIMXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)


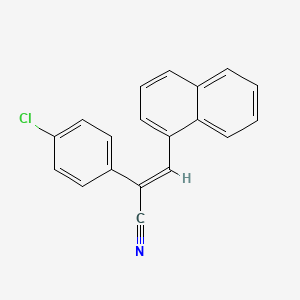

![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)
